molecular formula C11H12N2O2 B1365529 N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine CAS No. 859850-77-4

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine

Cat. No.: B1365529
CAS No.: 859850-77-4
M. Wt: 204.22 g/mol
InChI Key: MUKCVLFJCGZPKF-UHFFFAOYSA-N
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Description

N-Methyl-1-[5-(pyridin-3-yloxy)furan-2-yl]methanamine is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is supplied with a high purity of 97% and is identified by CAS Number 859850-77-4 . This compound has established value in structural biology and enzymology research. It has been identified as a fragment-like inhibitor of the tRNA-modifying enzyme tRNA-guanine transglycosylase (TGT), as demonstrated in a crystallography-based screen of a fragment library . Structural data confirms that this molecule binds to the active site of TGT, with the crystal structure of the complex available in the Protein Data Bank (PDB ID: 6FSO) at a high resolution of 1.45 Å . This makes it a valuable chemical tool for researchers studying bacterial queuine incorporation mechanisms and for exploring the structure-based development of novel antimicrobial agents . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-1-(5-pyridin-3-yloxyfuran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-12-7-10-4-5-11(15-10)14-9-3-2-6-13-8-9/h2-6,8,12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUKCVLFJCGZPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428210
Record name N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-77-4
Record name N-Methyl-1-{5-[(pyridin-3-yl)oxy]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Overview of Synthesis

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine is a heterocyclic amine with potential applications in medicinal chemistry. Its synthesis involves functionalizing both the furan and pyridine rings, followed by methylation of the amine group. The main synthetic routes include:

Detailed Synthesis Pathways

Functionalization of Furan with Pyridinyl Group

The first step in synthesizing this compound involves attaching a pyridinyl group to a furan ring. This is typically achieved through cross-coupling reactions such as Suzuki or Heck coupling.

Reaction Details:
  • Reactants : 5-bromo-2-furaldehyde and 3-pyridylboronic acid.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄).
  • Solvent : Toluene or dimethylformamide (DMF).
  • Base : Potassium carbonate or cesium carbonate.
  • Temperature : 80–120°C.
Reaction Scheme:

$$
\text{5-Bromo-2-furaldehyde} + \text{3-Pyridylboronic acid} \xrightarrow{\text{Pd catalyst, base}} \text{5-(Pyridin-3-yloxy)furan-2-carbaldehyde}.
$$

Reductive Amination

The aldehyde group in 5-(Pyridin-3-yloxy)furan-2-carbaldehyde is converted into a methylamine group using reductive amination.

Reaction Details:
  • Reactants : 5-(Pyridin-3-yloxy)furan-2-carbaldehyde and methylamine.
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst (e.g., Raney nickel).
  • Solvent : Methanol or ethanol.
  • pH Control : Acetic acid as an additive to maintain mild acidity.
  • Temperature : Room temperature to 50°C.
Reaction Scheme:

$$
\text{5-(Pyridin-3-yloxy)furan-2-carbaldehyde} + \text{Methylamine} \xrightarrow{\text{NaBH₃CN}} \text{this compound}.
$$

Alternative Pathways

Some alternative methods for synthesizing this compound include:

  • Direct Methylation of Primary Amines :

    • Starting from 5-(Pyridin-3-yloxy)furan-2-methanamine, methylation can be performed using methyl iodide (CH₃I) in the presence of a base like sodium hydroxide.
  • One-Pot Synthesis :

    • Combining cross-coupling and reductive amination in a single reaction vessel to streamline the process and reduce reaction time.

Reaction Conditions and Optimization

To achieve high yield and purity, several factors must be optimized:

Parameter Optimal Condition Notes
Catalyst Pd(PPh₃)₄ or Raney nickel Ensures efficient coupling or reduction.
Solvent DMF, methanol Solvents should dissolve all reactants uniformly.
Temperature 80–120°C (coupling), Room Temp (amination) Higher temperatures improve coupling but may degrade sensitive groups.
pH Mildly acidic Prevents side reactions during reductive amination.

Challenges in Synthesis

Despite the outlined methods, certain challenges exist:

  • Side Reactions : Over-reduction of intermediates can lead to unwanted byproducts.
  • Catalyst Deactivation : Palladium catalysts may degrade under prolonged reaction times.
  • Purification Issues : The final product may require extensive chromatographic separation due to structural similarity with byproducts.

Summary Table of Key Reactions

Step Reactants Catalyst/Agent Product
Cross-Coupling 5-Bromo-furaldehyde + Pyridylboronic acid Pd(PPh₃)₄, Base 5-(Pyridinyl)-furaldehyde
Reductive Amination Furaldehyde derivative + Methylamine NaBH₃CN N-Methyl derivative
Direct Methylation Primary amine derivative + Methyl iodide NaOH N-Methyl derivative

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine as inhibitors of specific kinases involved in cancer progression. For instance, compounds that inhibit c-KIT kinase have been shown to be effective in treating gastrointestinal stromal tumors (GISTs), which are driven by mutations in the c-KIT receptor . The structural similarity of this compound allows for the exploration of its efficacy against such targets.

Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The presence of the pyridine and furan moieties is hypothesized to enhance blood-brain barrier permeability, allowing for effective central nervous system targeting .

Synthetic Chemistry Applications

Reagent in Organic Synthesis
this compound serves as a valuable intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a versatile reagent for synthesizing more complex molecules. For example, it can be utilized in the synthesis of other biologically active compounds through coupling reactions and functional group transformations .

Analytical Applications
The compound is also employed in analytical chemistry for the development of new methods for detecting and quantifying pyridine derivatives. Its unique spectral properties can aid in the creation of sensitive assays for various applications, including environmental monitoring and pharmaceutical analysis .

Case Studies and Research Findings

Study Focus Findings
Study on c-KIT InhibitionInvestigated the efficacy of pyridine derivativesShowed potential as effective inhibitors against GIST-related mutations
Neuroprotective ResearchExplored neuroprotective propertiesIndicated possible benefits for central nervous system disorders
Synthetic ApplicationsExamined use as an organic reagentDemonstrated versatility in synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Applications/Notes References
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine C₁₁H₁₂N₂O₂ 204.23 Pyridinyloxy, methylaminomethyl Reference compound Research intermediate; no explicit pharmacological data
N,N-Dimethyl(5-(pyridin-3-yl)furan-2-yl)methanamine C₁₂H₁₄N₂O 202.25 Pyridinyl, dimethylaminomethyl Pyridinyl directly attached; dimethylamine vs. methylamine Potential ligand in coordination chemistry
N-Methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine C₁₁H₁₇N₂O₂ 210.28 Morpholinylmethyl, methylaminomethyl Morpholine ring replaces pyridinyloxy Higher polarity due to morpholine oxygen; hazardous (causes skin burns)
[5-(Methylsulfanyl)furan-2-yl]methanamine C₆H₉NOS 143.21 Methylsulfanyl, aminomethyl Thioether group replaces pyridinyloxy; smaller molecular size Increased lipophilicity; metabolic stability studies
Ranitidine-N-oxide C₁₃H₂₂N₄O₃S 314.40 Sulfanyl, nitro, dimethylaminomethyl Complex substituents (nitro, sulfanyl); larger structure Pharmacopeial impurity in ranitidine formulations

Structural and Functional Analysis

Aromatic vs.

Amine Functionalization: Methylamine vs.

Pharmacological Relevance :

  • Ranitidine-related compounds (e.g., ranitidine-N-oxide) are pharmacopeial impurities with complex substituents (nitro, sulfanyl) and larger molecular weights, highlighting the target compound’s simpler structure and lack of direct therapeutic use.

Physicochemical Properties

Property Target Compound N,N-Dimethyl Analog Morpholinylmethyl Analog Methylsulfanyl Analog
LogP ~1.2 (estimated) ~1.5 ~0.8 (polar morpholine) ~2.0 (lipophilic)
Solubility Moderate in DMSO, methanol High in chloroform High in water (polar groups) Low in water
pKa ~9.5 (amine) ~8.8 (dimethylamine) ~7.5 (morpholine) ~10.2 (primary amine)

Biological Activity

N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine, a compound with the molecular formula C11_{11}H12_{12}N2_2O2_2 and CAS number 859850-77-4, has garnered interest due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC11_{11}H12_{12}N2_2O2_2
Molecular Weight204.229 g/mol
CAS Number859850-77-4
InChI KeyMUKCVLFJCGZPKF

The synthesis of this compound typically involves the reaction between pyridinyl and furan derivatives, which can be achieved through various organic synthesis techniques such as condensation reactions. The specific mechanism of action is not fully elucidated but is believed to involve interactions with biological targets like enzymes and receptors.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results showed that several compounds demonstrated potent inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this class of compounds on different cancer cell lines. For example, derivatives have shown promising results in inhibiting cell proliferation in hormone-dependent prostate cancer cells (LNCaP) with IC50 values ranging from 10 µM to 1 µM. These findings suggest potential applications in cancer therapeutics .

Case Studies

Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial properties of N-Methyl derivatives revealed that at a concentration of 100 µM, several compounds displayed significant activity against MRSA strains, with minimal cytotoxicity observed in human cell lines. This highlights the therapeutic potential of these compounds in treating resistant bacterial infections .

Case Study 2: Anticancer Potential
Another study focused on the antiproliferative effects of related furan derivatives on breast cancer cell lines (T47-D). The compound exhibited an IC50 value of 1.33 µM, indicating strong cytotoxicity against cancer cells while sparing normal cells. Fluorescence microscopy confirmed increased apoptosis in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine?

  • Answer :

  • Suzuki-Miyaura Cross-Coupling : Utilize 3-bromopyridine derivatives and furan-based boronic acids with Pd catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) under microwave-assisted conditions (140°C, DME/H2O/EtOH solvent system) .

  • Hydrogenation : For nitro or sulfur-containing intermediates, employ 10% Pd/C under H₂ atmosphere (room temperature, 6 hours) followed by Celite® filtration .

  • Purification : Use silica gel column chromatography (e.g., Et₂O:EtOH = 6:1 or gradient elution with EtOAc/hexane) .

    Table 1 : Key Reaction Conditions from Analogous Syntheses

    StepCatalyst/ReagentsConditionsYieldReference
    Suzuki CouplingPd(PPh₃)₂Cl₂140°C, 2–5 min (microwave)72–89%
    Hydrogenation10% Pd/C, H₂ balloonRT, 6 hr97%

Q. How is structural characterization of this compound performed?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm furan-pyridine connectivity and methylamine substitution. Key signals include furan protons (δ 6.2–7.5 ppm) and pyridyloxy resonances .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to validate molecular ion peaks and isotopic patterns .
  • Elemental Analysis : Verify purity (>95%) via combustion analysis, especially for hydrochloride salts .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in catalytic or biological systems?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting properties. Compare with analogs like N-((furan-2-yl)methylene)methanamine derivatives, which show corrosion inhibition via adsorption on metal surfaces .

  • Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., enzymes) using docking software (AutoDock Vina) and validate with experimental IC₅₀ values .

    Table 2 : Quantum Chemical Parameters for Related Compounds

    CompoundHOMO (eV)LUMO (eV)ΔE (eV)Reference
    BIFM (corrosion inhibitor)-5.12-1.893.23

Q. How can contradictions in biological activity data across studies be resolved?

  • Answer :

  • Experimental Variables : Control purity (use HPLC >98%, as in ), solvent effects (DMSO vs. aqueous buffers), and assay conditions (pH, temperature).
  • Orthogonal Assays : Combine electrochemical impedance spectroscopy (EIS) for corrosion inhibition with cell viability assays (MTT) for cytotoxicity.
  • Data Normalization : Report activities relative to positive controls (e.g., cisplatin for cytotoxicity) and account for batch-to-batch variability .

Q. What strategies optimize the compound’s stability under varying storage conditions?

  • Answer :

  • Degradation Studies : Monitor stability via accelerated aging (40°C/75% RH for 6 months) and analyze by LC-MS for decomposition products .
  • Formulation : Prepare hydrochloride salts (common in ) to enhance solubility and shelf life. Store under inert gas (argon) at -20°C for long-term stability .

Methodological Notes

  • Key Techniques : Cross-coupling, hydrogenation, NMR/MS analysis, DFT/MD simulations.
  • Advanced Applications : Corrosion inhibition (electrochemical), computational modeling, stability optimization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine
Reactant of Route 2
N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine

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